2-(Piperidin-4-yl)acetamide hydrochloride

Overview

Description

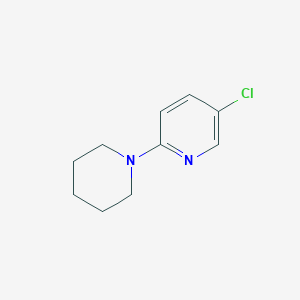

2-(Piperidin-4-yl)acetamide hydrochloride is a chemical compound with the IUPAC name 2-(4-piperidinyl)acetamide . It has a molecular weight of 142.2 . This compound is used in the pharmaceutical industry and plays a significant role in drug design .

Synthesis Analysis

Piperidine derivatives, including this compound, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines, including this compound, undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 142.2 . More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

1. Inhibitor Development

- Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1 (ACAT-1) Inhibition : A derivative of 2-(Piperidin-4-yl)acetamide hydrochloride, named K-604, has been identified as a potent inhibitor of human ACAT-1. This compound shows promise for treating diseases involving ACAT-1 overexpression due to its enhanced aqueous solubility and oral absorption (Shibuya et al., 2018).

2. Antimicrobial Activity

- Derivatives with Antibacterial Potentials : Studies on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including this compound derivatives, have shown moderate inhibitory activity against various Gram-negative bacterial strains. These findings suggest potential applications in addressing bacterial infections (Iqbal et al., 2017).

3. Optimization for Therapeutic Use

- Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists : The optimization of 2-piperidin-4-yl-acetamide derivatives as MCH-R1 antagonists has been explored. However, challenges in minimizing hERG inhibition and other hurdles have limited their clinical exploration (Berglund et al., 2009).

4. Synthesis of Novel Compounds

- Synthesis and Screening for Antibacterial Activity : Synthesis efforts have led to the creation of novel N-substituted acetamide derivatives with azinane-bearing 1,3,4-oxadiazole nucleus, exhibiting noteworthy antibacterial activity, particularly against Gram-negative bacterial strains (Khalid et al., 2014).

5. Antiepileptic Activity

- 4-Substituted Pyrrolidone Butanamides : Research into 4-substituted pyrrolidone butanamides, related to this compound, has identified several potent antiseizure agents, potentially more effective than existing treatments (Kenda et al., 2004).

Mechanism of Action

Target of Action

The primary target of 2-(Piperidin-4-yl)acetamide hydrochloride is the soluble epoxide hydrolase (sEH) enzyme . This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .

Mode of Action

This compound acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, preventing their metabolism into less biologically active dihydroxyeicosatrienoic acids .

Biochemical Pathways

The inhibition of sEH leads to an increase in the levels of EETs. EETs are involved in various biochemical pathways where they act as anti-inflammatory mediators . Therefore, the action of this compound can influence these pathways and their downstream effects.

Pharmacokinetics

The microsomal stability of these compounds is a crucial factor for their pharmacokinetic profile .

Result of Action

The inhibition of sEH by this compound results in anti-inflammatory effects. A selected compound from the same class displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .

Future Directions

Piperidine derivatives, including 2-(Piperidin-4-yl)acetamide hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research . Furthermore, the pharmacological applications of synthetic and natural piperidines are being explored, with recent scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Biochemical Analysis

Biochemical Properties

2-(Piperidin-4-yl)acetamide hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme metabolizes EETs into less biologically active dihydroxyeicosatrienoic acids. By inhibiting sEH, this compound helps stabilize EET levels, thereby enhancing their anti-inflammatory effects . The compound interacts with the active site of sEH, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of EETs.

Cellular Effects

This compound has been shown to influence various cellular processes. By stabilizing EET levels, the compound can modulate cell signaling pathways involved in inflammation and pain. It affects gene expression by upregulating anti-inflammatory genes and downregulating pro-inflammatory genes. Additionally, this compound can impact cellular metabolism by altering the balance of metabolites involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase. This binding inhibits the enzyme’s activity, preventing the hydrolysis of EETs. The compound’s inhibitory effect on sEH leads to increased levels of EETs, which exert anti-inflammatory and analgesic effects. The interaction between this compound and sEH is characterized by strong binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effect on sEH, leading to sustained anti-inflammatory and analgesic effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sEH activity and produces significant anti-inflammatory and analgesic effects. At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of EETs. The compound interacts with soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of EETs to dihydroxyeicosatrienoic acids. This inhibition leads to increased levels of EETs, which play a role in modulating inflammatory responses and pain perception .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its activity and effectiveness in inhibiting sEH .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in these subcellular locations ensures effective inhibition of soluble epoxide hydrolase and modulation of inflammatory responses .

Properties

IUPAC Name |

2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOBNJYSFHFSJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735142 | |

| Record name | 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190194-62-7 | |

| Record name | 2-(Piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1400101.png)

![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)

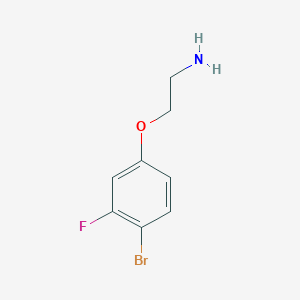

![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)

![N-[(5-bromo-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400109.png)